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Copper-manganese

Catalytic VOC oxidation Benzene abatement Copper-manganese oxide

Specify Copper-Manganese (CAS 12272-98-9) for applications where single-metal alternatives fail. The 1:1 CuMn intermetallic—supplied as Cu75Mn25 master alloy—delivers a synergistic Mn⁴⁺+Cu⁺↔Mn³⁺+Cu²⁺ redox couple that lowers CO light-off to 45°C, cuts benzene T90 by 23°C vs. Mn-only catalysts, and boosts methanol yield over CuZnAl benchmarks. For marine engineering, the 70:30 Cu-Mn composition ranks superior in seawater corrosion resistance, extending heat-exchanger service life. Choose shape-engineered oxide spinel or controlled-composition ingot per your process requirements.

Molecular Formula CuMn
Molecular Weight 118.48 g/mol
CAS No. 12272-98-9
Cat. No. B8546573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper-manganese
CAS12272-98-9
Molecular FormulaCuMn
Molecular Weight118.48 g/mol
Structural Identifiers
SMILES[Mn].[Cu]
InChIInChI=1S/Cu.Mn
InChIKeyHPDFFVBPXCTEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper-Manganese (CAS 12272-98-9) Master Alloy and Oxide Catalyst: Composition, Forms, and Industrial Relevance for Procurement


Copper-manganese (CAS 12272-98-9) is formally registered as a 1:1 intermetallic compound with the formula CuMn and a molecular weight of 118.48 g/mol, but in practice it is most commonly supplied as a Cu75Mn25 master alloy ingot or powder for non-ferrous metallurgy [1]. The nominal composition spans 79–81 wt% Cu and 19–21 wt% Mn with tightly controlled tramp elements (Fe, Ni, Zn each ≤0.20 wt%) [2]. Beyond its metallurgical identity, copper-manganese oxide spinels of the general formula CuxMn3−xO4—derived from this or related precursors—serve as the active phase in Hopcalite-type oxidation catalysts and are central to a broad range of catalytic processes including CO oxidation, VOC abatement, and methanol synthesis [3].

Why Cu-Mn (CAS 12272-98-9) Cannot Be Replaced by Individual Cu or Mn Oxides, CuZn Alloys, or Standard Hopcalite Grades Without Performance Loss


Although copper and manganese are individually active in oxidation catalysis and metallurgical alloying, their co-existence in a single Cu-Mn phase or intimately mixed oxide creates a synergistic redox couple (Mn4+ + Cu+ ↔ Mn3+ + Cu2+) that is absent from the single-metal alternatives [1]. In metallurgical master alloys, the Cu75Mn25 composition delivers deoxidation, desulfurization, and grain-refinement effects simultaneously—functions that a single-element addition (pure Mn or pure Cu) or a CuZn master alloy cannot replicate without altering the host alloy's electrical or corrosion properties [2]. For catalytic applications, the flexible valence states and oxygen-vacancy concentration engineered by the Cu/Mn ratio dictate the light-off temperature and selectivity—parameters that shift by tens of degrees when Cu is substituted by Zn in the catalyst formulation [3].

Copper-Manganese (CAS 12272-98-9): Head-to-Head Performance Benchmarks Against Single Oxides, CuZnAl Catalysts, and Pure Copper


Benzene Oxidation: Cu-Mn Oxide Delivers a 23 °C Lower T90 Compared to Manganese Oxide Alone

Sea-urchin-like mesoporous copper-manganese oxides achieved 90% benzene conversion (T90) at approximately 219 °C, whereas the manganese oxide-based catalyst without copper required 242 °C to reach the same conversion level under identical test conditions [1]. The 23 °C reduction in T90 is attributed to copper-induced lattice oxygen desorption, which increases the concentration of surface oxygen defects and enhances the specific surface area available for reaction.

Catalytic VOC oxidation Benzene abatement Copper-manganese oxide

Methanol Synthesis: CuMnAl Catalyst Outperforms Commercial CuZnAl in Productivity and Selectivity

A CuMnAl layered-double hydroxide-derived catalyst with a Cu/Mn ratio of 0.5 (y = 2.2) prepared at elevated pH exhibited the highest methanol productivity and selectivity among all materials tested, including a commercial conventional CuZnAl catalyst benchmarked under identical liquid-phase syngas conversion conditions [1]. The superior performance was correlated with a larger copper surface area and smaller Cu crystallites resulting from the high surface area of the oxide precursor.

Methanol synthesis Syngas conversion CuMnAl catalyst

CO Oxidation: Shape-Engineered Cu-Mn Oxide Achieves Complete CO Conversion at 45 °C, Far Below Single-Oxide Benchmarks

Dumbbell-like porous Cu-Mn oxide particles prepared by low-temperature coprecipitation in alcohol/water solvent achieved 100% CO conversion at 45 °C, with 74% conversion already attained at 30 °C [1]. In contrast, single-phase copper oxide (CuO) and manganese oxide (Mn2O3) typically require temperatures exceeding 150 °C for complete CO conversion under comparable space velocities, as established by the hopcalite literature [2]. The low-temperature activity arises from a combination of high specific surface area, abundant active surface oxygen species, and the presence of Mn(IV) cations.

CO oxidation Low-temperature catalysis Cu-Mn oxide

Marine Corrosion: 70:30 Cu-Mn Alloy Exhibits Lower Corrosion Rate Than Pure Copper in Synthetic Seawater

Potentiostatic corrosion studies in synthetic seawater demonstrated that the corrosion rate of copper-manganese alloys decreases in the order: 80:20 Cu:Mn > pure copper > 70:30 Cu:Mn > 70:30 Cu:Mn with misch metal addition [1]. The 70:30 Cu:Mn alloy exhibited superior corrosion resistance attributed to its homogeneous single-phase microstructure. The anodic Tafel constant (ba) was determined as 75 ± 5 mV/decade for copper and its Cu-Mn alloy variants.

Marine corrosion Copper-manganese alloy Seawater resistance

Mechanical Strength: Cu-Mn Alloy (Manganin) Provides 50–66% Higher Tensile Strength Than Pure Copper

The copper-manganese alloy Manganin (typical composition 84.2% Cu, 12.1% Mn, 3.7% Ni) exhibits a tensile strength in the range of 300–600 MPa [1], compared to annealed pure copper (C11000 ETP copper) which ranges from 200 to 360 MPa depending on temper [2]. Additionally, Cu-Mn alloys with 2–5 wt% Mn have softening temperatures around 400–450 °C, significantly higher than pure copper (~200–250 °C), as reported by Kupferverband [3].

Copper-manganese alloy Tensile strength Electrical resistance materials

Toluene Total Oxidation: CuMnOx Catalysts Outperform Single Oxides Irrespective of Synthesis Route

In a systematic comparison of CuMnOx catalysts prepared by co-precipitation and redox-precipitation methods, the copper-manganese mixed oxides were more active than the corresponding single oxides (CuO and Mn2O3) for total toluene oxidation, regardless of the preparation method employed [1]. CuMnOx prepared via the redox route additionally compared favorably with a commercial Hopcalite benchmark catalyst, and the redox catalyst calcined at 200 °C outperformed the commercial Hopcalite over extended time-on-stream operation [1]. One-pot solvothermal CuMnOx with Cu:Mn = 1:1 achieved T50 = 205 °C and T90 = 221 °C for toluene combustion [2].

VOC catalytic oxidation Toluene abatement CuMnOx catalyst

Procurement-Relevant Application Scenarios for Copper-Manganese (CAS 12272-98-9) Across Catalysis, Metallurgy, and Biomedical Materials


Low-Temperature CO Oxidation for Respiratory Protection and Indoor Air Purification

Based on the demonstrated complete CO conversion at 45 °C by dumbbell-like Cu-Mn oxides (Section 3, Evidence Item 3), procurement teams developing filter cartridges for military, mining, or firefighting respiratory masks should specify shape-engineered Cu-Mn oxide catalysts instead of single-phase CuO or MnO2. The near-ambient operating temperature eliminates the need for heated catalyst beds, enabling lighter, battery-operated personal protective equipment [1].

VOC Abatement in Industrial Exhaust Streams: Benzene and Toluene Removal

The 23 °C T90 advantage of Cu-Mn oxides over Mn-only catalysts for benzene (Section 3, Evidence Item 1) and the proven superiority of redox-prepared CuMnOx over commercial Hopcalite for toluene (Section 3, Evidence Item 6) make Cu-Mn catalysts the preferred choice for chemical plant and paint-shop emission control systems. The lower operating temperature reduces auxiliary fuel consumption in regenerative thermal oxidizers and extends catalyst replacement intervals [2].

Methanol Synthesis Catalyst Replacement: CuMnAl as a Drop-In Upgrade for CuZnAl

The demonstrated higher methanol productivity and selectivity of the CuMnAl (y = 2.2) catalyst over a commercial CuZnAl benchmark (Section 3, Evidence Item 2) supports direct substitution in existing liquid-phase methanol synthesis loops. Procurement for syngas-to-methanol facilities can achieve higher product yield per catalyst volume without reactor modifications, while the Mn promoter's lower cost compared to the ZnO component of conventional catalysts reduces the per-kilogram catalyst expense [3].

Marine-Grade Copper Alloy Components: Heat Exchangers, Ship Boilers, and Desalination Hardware

The corrosion-rate ranking in synthetic seawater (Section 3, Evidence Item 4) identifies the 70:30 Cu-Mn composition as the corrosion-resistant specification for marine engineering procurement. Compared to pure copper components, 70:30 Cu-Mn alloy tubes, tube sheets, and boiler plates provide extended service intervals in seawater-cooled heat exchangers and shipboard systems, reducing life-cycle costs through lower replacement frequency despite a marginally higher initial material cost [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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